molecular formula C11H12N4O B5952478 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol CAS No. 185130-02-3

2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol

Cat. No.: B5952478
CAS No.: 185130-02-3
M. Wt: 216.24 g/mol
InChI Key: DUUOXPADSZEWGD-KPKJPENVSA-N
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Description

2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a phenol group and a triazole ring, which are connected through an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound, such as acetylacetone, under acidic conditions.

    Imination Reaction: The triazole derivative is then reacted with an aldehyde, such as salicylaldehyde, in the presence of a base to form the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfo, and halo derivatives.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol is unique due to its combination of a phenol group and a triazole ring, which imparts specific chemical reactivity and biological activity. The imino linkage further enhances its potential as a versatile ligand and bioactive molecule.

Properties

IUPAC Name

2-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-8-13-14-9(2)15(8)12-7-10-5-3-4-6-11(10)16/h3-7,16H,1-2H3/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUOXPADSZEWGD-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N=CC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10425220
Record name Phenol, 2-[[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185130-02-3
Record name Phenol, 2-[[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10425220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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